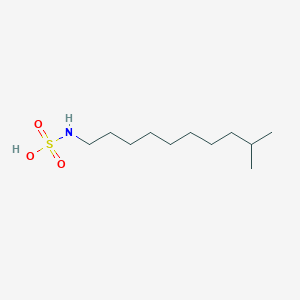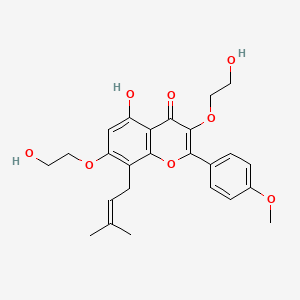
3,7-Bis(2-hydroxyethyl)icaritin
Übersicht
Beschreibung
3,7-Bis(2-hydroxyethyl)icaritin is a flavonoid compound derived from the traditional Chinese medicine Epimedium. It has a molecular formula of C25H28O8 . This compound has gained attention in recent years due to its potential health benefits.
Synthesis Analysis
The total synthesis of icaritin, a naturally occurring bioactive 8-prenylflavonoid, was performed via a reaction sequence of 8 steps including Baker-Venkataraman reaction, chemoselective benzyl or methoxymethyl protection, dimethyldioxirane (DMDO) oxidation, O-prenylation, Claisen rearrangement and deprotection .Molecular Structure Analysis
The molecular structure of 3,7-Bis(2-hydroxyethyl)icaritin contains 25 Carbon atoms, 28 Hydrogen atoms, and 8 Oxygen atoms . The structure also includes 3,7-bis (2-hydroxyethoxy)-2- (4-methoxyphenyl)-8- (3-methyl-2-buten-1-yl)-4H-chromen-4-one .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,7-Bis(2-hydroxyethyl)icaritin include a molecular weight of 456.485 Da , a melting point of 152 - 153 °C , and a predicted boiling point of 710.3±60.0 °C .Wissenschaftliche Forschungsanwendungen
Antiviral and Anti-Proliferative Properties
A study by Alkoclar (2019) highlights the use of 3,7-bis(2-hydroxyethyl)icaritin in the composition of treatments for viral infections. This composition, which also includes 1-monolaurin and alpha-monolaurinic acid, exhibits antiviral and anti-proliferative effects (Alkoclar, 2019).
Phosphodiesterase-5 Inhibition
Dell’Agli et al. (2008) explored the inhibition of human phosphodiesterase-5 (PDE5) by icaritin derivatives, including 3,7-bis(2-hydroxyethyl)icaritin. This compound demonstrated a significantly improved inhibitory effect on PDE5 compared to other icaritin derivatives, suggesting potential therapeutic applications in conditions where PDE5 inhibition is beneficial (Dell’Agli et al., 2008).
Treatment of Pulmonary Arterial Hypertension
Lan et al. (2018) investigated the effects of 3,7-bis(2-hydroxyethyl)icaritin on pulmonary arterial hypertension (PAH) in rats. The study found that this compound effectively reduced pulmonary arterial pressure and right ventricular hypertrophy, suggesting its potential as a treatment for PAH (Lan et al., 2018).
Anticancer Activities
- Li et al. (2011) demonstrated that icaritin, including its derivatives like 3,7-bis(2-hydroxyethyl)icaritin, induces cell death in activated hepatic stellate cells and ameliorates the development of liver fibrosis in rats, potentially serving as a therapeutic agent in liver fibrosis and associated cancers (Li et al., 2011).
- Huang et al. (2007) found that icaritin and its derivatives exert anti-carcinoma activities, with a specific focus on human prostate carcinoma cells. This study suggests the role of icaritin derivatives in cancer therapy, particularly in targeting specific types of cancer cells (Huang et al., 2007).
Enhancement of Radiosensitivity in Cancer Treatment
Hong et al. (2013) discovered that icaritin, including its derivatives, enhances the radiosensitivity of breast cancer cells. This finding points to the potential use of 3,7-bis(2-hydroxyethyl)icaritin as a synergistic agent in radiotherapy for cancer treatment (Hong et al., 2013).
Zukünftige Richtungen
3,7-Bis(2-hydroxyethyl)icaritin has shown potential in various therapeutic applications. It has been recognized as a novel anticancer agent that strongly inhibited growth of breast cancer cells. It also exhibits antiviral and anti-proliferative effects. Furthermore, it has been found to enhance the radiosensitivity of breast cancer cells, suggesting its potential use as a synergistic agent in radiotherapy for cancer treatment. These findings demonstrate a novel mechanism of the action of 3,7-Bis(2-hydroxyethyl)icaritin that may have value in the prevention of PAH and other conditions .
Eigenschaften
IUPAC Name |
5-hydroxy-3,7-bis(2-hydroxyethoxy)-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O8/c1-15(2)4-9-18-20(31-12-10-26)14-19(28)21-22(29)25(32-13-11-27)23(33-24(18)21)16-5-7-17(30-3)8-6-16/h4-8,14,26-28H,9-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTJGVHRGWYENBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=C(C2=C1OC(=C(C2=O)OCCO)C3=CC=C(C=C3)OC)O)OCCO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,7-Bis(2-hydroxyethyl)icaritin | |
CAS RN |
1067198-74-6 | |
| Record name | 3,7-Bis(2-hydroxyethyl)icaritin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1067198746 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,7-BIS(2-HYDROXYETHYL)ICARITIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5U58D99D1L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(2,6-difluorophenyl)sulfonyl-4-piperidinyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide](/img/structure/B1263915.png)

![3-[(4R,5R)-4-carbamoyl-2-[4-(3-hydroxypropoxy)phenyl]-5-phenyl-5H-oxazol-4-yl]propanoic acid tert-butyl ester](/img/structure/B1263919.png)
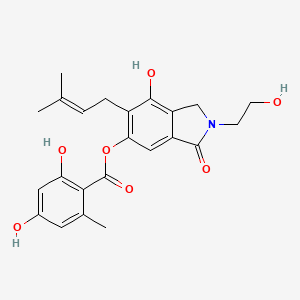
![N-[1-(4-tert-butylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]-4-methyl-5-thiadiazolecarboxamide](/img/structure/B1263925.png)
![2-[3-(beta-D-glucopyranosyloxy)-4,5-dihydroxyphenyl]-7-hydroxy-5-oxidochromenium-3-yl 6-O-(carboxylatoacetyl)-beta-D-glucopyranoside](/img/structure/B1263926.png)


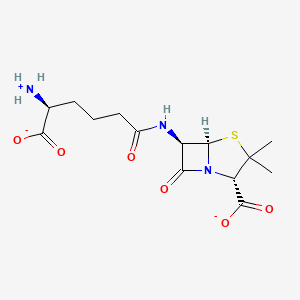


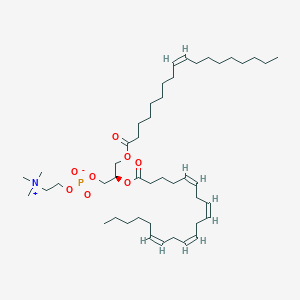
![N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]-2,5-dimethyl-3-pyrazolecarboxamide](/img/structure/B1263937.png)
